Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane
Overview
Description
Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane, also known as 三丁基 (2,3-二氢噻吩并 [3,4-B]- [1,4]二恶英-5-基)锡烷 in Chinese, is a chemical compound with the molecular formula C18H32O2SSn . It has a molecular weight of 431.22 .
Molecular Structure Analysis
The molecular structure of Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane is represented by the formula C18H32O2SSn .Physical And Chemical Properties Analysis
Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane has a boiling point of 434.4±55.0 °C . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Application in Organometallic Chemistry
Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane is utilized in the preparation of new emissive fac-tricarbonylchlorobis(ligand)rhenium(I) complexes. These complexes are synthesized through Stille coupling reactions and have applications in material science due to their fluorescence properties (Farrell et al., 2004).
Role in Synthesis of Heterocyclic Compounds
It is also effective in the preparation of trifluoromethylated heterocyclic compounds. These compounds are valuable as building blocks in organic synthesis, facilitating the introduction of functional groups such as aryl groups or iodine (Hanamoto et al., 2004).
Use in Stereocontrolled Organic Synthesis
This compound plays a crucial role in stereocontrolled preparation of C-2-deoxy-α- and -β-d-glucopyranosyl compounds. It's significant for the generation of configurationally stable glycosyllithium reagents, important in the development of asymmetric synthesis methods (Lesimple et al., 1987).
In Asymmetric Allylation
The compound is involved in asymmetric allylation, a pivotal reaction in organic synthesis for creating chiral molecules. It's used for synthesizing homoallylic alcohol, with potential applications in the synthesis of complex natural products (Masyuk & Mineeva, 2016).
Electrochemical Applications
In another innovative application, a novel polymer based on a derivative of this compound was synthesized for use as a counter electrode in dye-sensitized solar cells, showcasing its potential in renewable energy technologies (Shahhosseini et al., 2016).
Safety And Hazards
properties
IUPAC Name |
tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5O2S.3C4H9.Sn/c1-2-8-6-4-9-3-5(6)7-1;3*1-3-4-2;/h3H,1-2H2;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRICDVGYLFTLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C2C(=CS1)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2SSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30579178 | |
Record name | Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30579178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane | |
CAS RN |
175922-79-9 | |
Record name | Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30579178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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